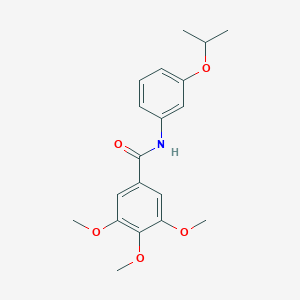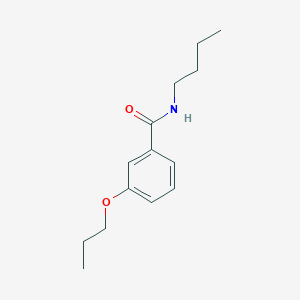![molecular formula C21H17NO4 B268313 2-{[3-(Benzyloxy)anilino]carbonyl}benzoic acid](/img/structure/B268313.png)
2-{[3-(Benzyloxy)anilino]carbonyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(Benzyloxy)anilino]carbonyl}benzoic acid, commonly known as Boc-3-OBn-Aniline, is a chemical compound used in scientific research. It is a derivative of benzoic acid and is used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Boc-3-OBn-Aniline is not fully understood. However, it is believed that the compound interacts with specific enzymes and receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Boc-3-OBn-Aniline has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including proteases and kinases. The compound has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Boc-3-OBn-Aniline in lab experiments is its versatility. The compound can be used as a building block in the synthesis of various organic compounds, making it a valuable tool in medicinal chemistry research. However, one of the limitations of using Boc-3-OBn-Aniline is its potential toxicity. The compound should be handled with care and proper safety precautions should be taken.
Zukünftige Richtungen
There are several future directions for research involving Boc-3-OBn-Aniline. One area of research is the development of new drugs and pharmaceuticals based on the compound. Another area of research is the study of the compound's mechanism of action and its interactions with specific enzymes and receptors in the body. Additionally, research can be conducted on the potential toxicity of Boc-3-OBn-Aniline and ways to mitigate any harmful effects.
Conclusion:
Boc-3-OBn-Aniline is a versatile compound used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs and pharmaceuticals.
Synthesemethoden
Boc-3-OBn-Aniline can be synthesized through a multi-step process. The first step involves the reaction of 3-benzyloxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of Boc-3-OBn-Aniline. The compound can be further purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Boc-3-OBn-Aniline is used as a building block in the synthesis of various organic compounds, including peptides and amino acids. It is also used in the development of new drugs and pharmaceuticals. The compound is commonly used in medicinal chemistry research to study the structure-activity relationship of various compounds.
Eigenschaften
Molekularformel |
C21H17NO4 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
2-[(3-phenylmethoxyphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C21H17NO4/c23-20(18-11-4-5-12-19(18)21(24)25)22-16-9-6-10-17(13-16)26-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,22,23)(H,24,25) |
InChI-Schlüssel |
NBLUHAVWSGZTDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)

![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)

![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)

![N-(2-methoxyethyl)-2-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B268248.png)


![5-bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268253.png)